molecular formula C10H14FNO2 B2705796 2-Fluoro-6-(3-methoxypropoxy)aniline CAS No. 1183939-76-5

2-Fluoro-6-(3-methoxypropoxy)aniline

Cat. No.: B2705796
CAS No.: 1183939-76-5
M. Wt: 199.225
InChI Key: DDOUYBQLPNFSQZ-UHFFFAOYSA-N
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Description

2-Fluoro-6-(3-methoxypropoxy)aniline is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a fluorine atom at the second position and a 3-methoxypropoxy group at the sixth position on the aniline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(3-methoxypropoxy)aniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

    Reduction: The acyl group is then reduced to an alkane using a reducing agent like zinc amalgam in hydrochloric acid.

    Nitration: The aromatic ring is nitrated using a mixture of concentrated sulfuric acid and nitric acid.

    Substitution: The nitro group is replaced with a fluorine atom through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(3-methoxypropoxy)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form amines.

    Substitution: Nucleophilic aromatic substitution reactions can be performed to replace the fluorine atom with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Ammonia or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Substituted anilines.

Scientific Research Applications

2-Fluoro-6-(3-methoxypropoxy)aniline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(3-methoxypropoxy)aniline involves its interaction with specific molecular targets and pathways. The fluorine atom and the 3-methoxypropoxy group contribute to its binding affinity and selectivity towards certain enzymes or receptors. This compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-6-(trifluoromethyl)aniline
  • 2-Fluoro-6-methoxyphenylboronic acid
  • 2-Fluoro-3-nitrobenzoic acid

Uniqueness

2-Fluoro-6-(3-methoxypropoxy)aniline is unique due to the presence of both a fluorine atom and a 3-methoxypropoxy group on the aniline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-fluoro-6-(3-methoxypropoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO2/c1-13-6-3-7-14-9-5-2-4-8(11)10(9)12/h2,4-5H,3,6-7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOUYBQLPNFSQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1=C(C(=CC=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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